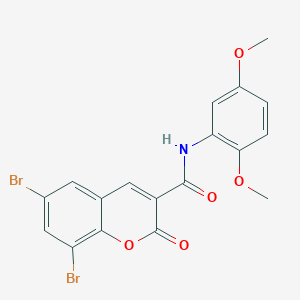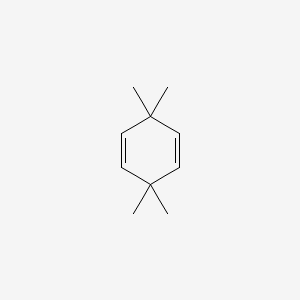
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups at the 3 and 6 positions of the cyclohexadiene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene can be achieved through several methods. One common approach involves the alkylation of 1,4-cyclohexadiene with methylating agents under controlled conditions. The reaction typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the cyclohexadiene and subsequent nucleophilic attack by the methylating agent .
Industrial Production Methods
In an industrial setting, the production of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to promote the selective alkylation of cyclohexadiene, resulting in the formation of the desired tetramethyl derivative .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as 3,3,6,6-tetramethylcyclohexane.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,6,6-Tetramethyl-1,4-cyclohexadiene
- 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
- 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-cyclohexadiene is unique due to its specific substitution pattern and the resulting steric and electronic effects.
Eigenschaften
CAS-Nummer |
2223-54-3 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3,3,6,6-tetramethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-9(2)5-7-10(3,4)8-6-9/h5-8H,1-4H3 |
InChI-Schlüssel |
IDFBAZYYEXBGJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C=C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
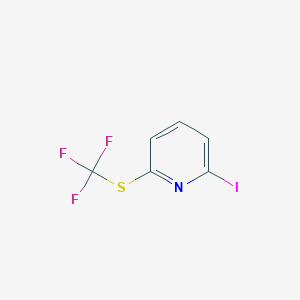
![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)
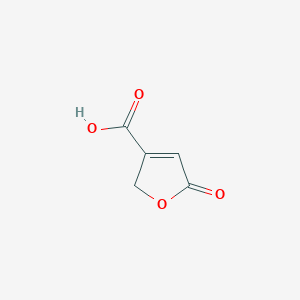
![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)


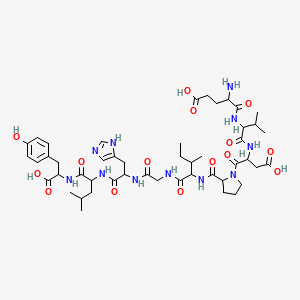
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
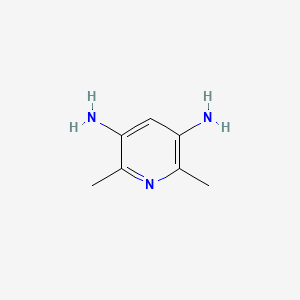
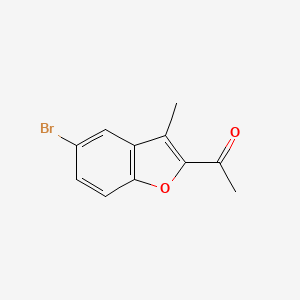
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
